1-(3-Chloro-2-methoxyphenyl)ethanone
Overview
Description
“1-(3-Chloro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as “3’-chloro-2’-methoxy-acetophenone” and has a CAS number 99585-09-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group at the 2nd position and a chloro group at the 3rd position. An ethanone group is attached to the benzene ring . The InChI code is 1S/C9H9ClO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 184.62 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Environmental Science and Biodegradation
Reductive Dechlorination of Environmental Contaminants : Studies have shown the capability of certain bacterial species to dechlorinate methoxychlor, an organochlorine insecticide structurally similar to 1-(3-Chloro-2-methoxyphenyl)ethanone, under anaerobic conditions. This process, facilitated by bacteria such as Eubacterium limosum and several environmental bacterial species, suggests potential bioremediation applications for the dechlorination and detoxification of chlorinated organic pollutants (Yim et al., 2008); (Satsuma & Masuda, 2012).
Synthetic Chemistry
Facile Synthesis of Enantiomerically Pure Compounds : Research into the synthesis of enantiomerically pure compounds from precursors like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanones demonstrates the chemical versatility of chloro-methoxyphenyl ethanones in producing high-value, optically active compounds. Such methodologies have implications for the production of pharmaceuticals and agrochemicals with specific enantiomeric purity (Shuo Zhang et al., 2014).
Advances in Heterocyclic Chemistry : The condensation of compounds structurally related to this compound with N,N-dimethylformamide dimethyl acetal has been explored to produce heterocycles, highlighting the compound's utility in synthesizing novel organic structures with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).
Materials Science
Microwave-Assisted Synthesis : The use of microwave-assisted synthesis techniques to produce 5-Phenyl-2-hydroxyacetophenone derivatives, employing a green Suzuki coupling reaction, showcases the environmental and procedural advantages of using such methodologies in organic synthesis. This approach emphasizes the compound's role in facilitating rapid, eco-friendly chemical reactions (P. Soares et al., 2015).
Safety and Hazards
Safety information for “1-(3-Chloro-2-methoxyphenyl)ethanone” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDTYKLLMFRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344602 | |
Record name | 1-(3-Chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-09-8 | |
Record name | 1-(3-Chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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